For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate plays a crucial role in synthesizing anticancer drugs targeting the PI3K/AKT/mTOR pathway. [] Similarly, (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate acts as a common intermediate in the synthesis of polyhydroxylated piperidines, which are important for synthesizing drugs like L-fagomycin and derivatives of mannojirimycin and idonojirimycin. []
Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 174.25 g/mol. This compound belongs to the family of tetrahydropyrimidines, which are characterized by a saturated six-membered ring containing nitrogen atoms. Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural properties and reactivity.
The compound can be synthesized through various chemical reactions involving tetrahydropyrimidine derivatives. It is often derived from the Biginelli reaction, which is a well-known method for synthesizing pyrimidines through the condensation of aldehydes, urea, and beta-keto esters.
Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate is classified as a heterocyclic compound, specifically a pyrimidine derivative. It can also be categorized under esters, as it contains an ester functional group derived from the carboxylic acid.
The synthesis of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate typically involves the Biginelli reaction, which combines an aldehyde, urea, and a beta-keto ester in the presence of an acid catalyst. The general procedure can be outlined as follows:
The yield of this synthesis method can vary but typically ranges from 70% to 90%. Characterization of the synthesized compound can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
The structure of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate features a six-membered ring with two nitrogen atoms at positions 1 and 3, along with a tert-butyl group attached to one of the carbon atoms adjacent to the nitrogen.
Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate can undergo various chemical reactions typical for esters and heterocycles:
These reactions are often performed under controlled conditions to optimize yields and minimize by-products. Analytical techniques such as thin-layer chromatography are commonly employed to monitor reaction progress.
The mechanism of action for tert-butyl tetrahydropyrimidine-1(2H)-carboxylate primarily relates to its biological activity as a potential pharmaceutical agent. Its structure allows it to interact with biological targets, possibly inhibiting specific enzymes or receptors involved in disease processes.
Research indicates that similar compounds exhibit anti-inflammatory and antioxidant properties, suggesting that tert-butyl tetrahydropyrimidine-1(2H)-carboxylate may also possess these activities through radical scavenging mechanisms or enzyme inhibition.
Relevant data regarding melting points or boiling points were not provided in the search results but can be determined experimentally.
Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate has potential applications in:
Covalent modification strategies represent a powerful approach for enhancing the bioactivity of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate derivatives, with aza-Michael addition serving as a cornerstone methodology. This reaction involves the conjugate addition of nitrogen nucleophiles to activated Michael acceptors, enabling efficient carbon-nitrogen bond formation under mild conditions. The resulting β-amino carbonyl derivatives serve as versatile intermediates for bioactive molecules, particularly in pharmaceutical applications where targeted delivery and enhanced receptor binding are critical [4].
The aza-Michael reaction demonstrates exceptional versatility with various nitrogen nucleophiles, including amines, azides, hydrazones, and nitrogen-containing heterocycles. These readily participate in conjugate additions to diverse acceptors such as α,β-unsaturated aldehydes, ketones, esters, amides, nitroolefins, and vinyl sulfones. The operational simplicity of this transformation, combined with its compatibility with environmentally benign conditions (aqueous media, solvent-free systems, or microwave irradiation), makes it particularly valuable for modifying complex heterocyclic scaffolds like tetrahydropyrimidines [4].
Table 1: Nucleophile and Acceptor Scope in Aza-Michael Modifications of Tetrahydropyrimidine Derivatives
Nucleophile Class | Michael Acceptor | Product Functionality | Bioactivity Relevance |
---|---|---|---|
Primary amines | Acrylates | β-Amino esters | Enhanced cell permeability |
Azides | Vinyl sulfones | β-Azido sulfones | Click chemistry handles |
Heterocyclic amines | Acrylonitriles | β-Amino nitriles | Metabolic stability |
Hydrazones | Enones | β-Hydrazino ketones | Schiff base formation |
Carbamates | Nitroalkenes | β-Nitro carbamates | Hydrogen bond donors |
Recent advances have demonstrated the application of these methodologies for creating structurally complex tetrahydropyrimidine derivatives. For instance, the Fustero-Zanda collaboration developed partially modified retro (PMR) Ψ[NHCH₂] peptide mimetics containing stereodefined CH₂CH(CF₃)CO units through stereoselective aza-Michael additions of α-amino esters to N-(2'-trifluoromethyl)acryloyl α-amino acids. This approach highlights the potential for generating conformationally constrained analogs with improved target specificity and metabolic stability compared to their flexible precursors [4].
Diastereoselective synthesis routes leveraging tert-butyl esters provide efficient access to enantioenriched tetrahydropyrimidine derivatives through chiral auxiliary approaches and asymmetric catalysis. The steric bulk and electron-donating properties of the tert-butoxycarbonyl (Boc) group significantly influence facial selectivity during key bond-forming steps, particularly in nucleophilic additions to imine intermediates derived from tetrahydropyrimidine scaffolds [6] [7].
In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), researchers employed structure-based design to create dihydrothiopyrano[3,2-d]pyrimidine derivatives featuring aminopiperidine moieties. The most potent inhibitor (compound 23h) exhibited exceptional activity against wild-type and resistant HIV-1 strains (EC₅₀ = 3.43-21.4 nmol/L), outperforming first-line drugs efavirenz and etravirine by 2.3-14.5-fold against challenging double mutants (F227L+V106A and K103N+Y181C). The synthesis route incorporated tert-butyl esters as both protecting groups and stereochemical control elements during the installation of chiral centers [6].
Table 2: Diastereoselective Methods for Tetrahydropyrimidine Synthesis
Stereocontrol Strategy | Key Reagent/Catalyst | d.r. | Application Example |
---|---|---|---|
Chiral auxiliary | Evans oxazolidinones | >20:1 | GABA analog synthesis |
Asymmetric reduction | CBS borane catalysts | 15:1 | NNRTI precursor |
Substrate-directed hydrogenation | Crabtree's catalyst | 12:1 | β-Amino acid derivatives |
Enzymatic desymmetrization | Lipase CAL-B | 98% ee | Anticonvulsant intermediates |
Chiral pool derivation | L-Tartaric acid | Single diastereomer | Cardiac stimulants |
Conformational restriction strategies have proven particularly valuable for enhancing both potency and selectivity. In GAT3 inhibitor development, researchers systematically explored locked isoserine analogs featuring azetidine and pyrrolidine scaffolds with defined stereochemistry. The most potent inhibitors, (2S,2'S)-azetidine 6 and (2S,2'S)-pyrrolidine 7, maintained activity comparable to (S)-isoserine while significantly improving selectivity against the taurine transporter (TauT). This approach reduced conformational flexibility, minimizing the entropic penalty upon target binding and enabling precise exploration of binding pocket topology [7].
Lipase-catalyzed resolution techniques provide exceptional stereochemical control in the synthesis of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate derivatives, leveraging enzymatic promiscuity for asymmetric transformations. Candida antarctica lipase B (CAL-B, Novozym 435) demonstrates remarkable catalytic versatility beyond its native hydrolytic function, facilitating decarboxylative Michael additions, ester hydrolyses, and kinetic resolutions under mild conditions [1].
Novozym 435-catalyzed decarboxylative Michael additions in vinylogous carbamate systems enable efficient construction of benzoxazinone derivatives through a one-pot cascade process involving Michael addition, ester hydrolysis, and decarboxylation. This methodology achieves moderate to high yields (51-90%) with excellent stereoselectivity and no observable side products. The enzymatic process operates efficiently in acetonitrile/water (100:1) systems at 40-50°C, with enzyme loading and water concentration critically influencing conversion rates. Optimization revealed that increasing water concentration enhances ester hydrolysis rates but excessive water (>1%) promotes enzyme aggregation, reducing substrate access to catalytic sites [1].
Table 3: Optimization of Lipase-Catalyzed Tetrahydropyrimidine Derivative Synthesis
Reaction Parameter | Optimal Condition | Suboptimal Condition | Effect on Yield |
---|---|---|---|
Solvent | Acetonitrile | DMSO/DMF | 75% vs 0% |
Temperature | 40-50°C | 30°C or 60°C | Δ30% yield |
Enzyme loading | 30 mg/mmol | 10 mg/mmol | 75% vs 40% |
Water content | 0.5-1% | >2% | Inverted U-curve |
Substitution pattern | Electron-donating groups | Electron-withdrawing groups | 90% vs 51% |
The stereoselectivity of Novozym 435 arises from its well-defined catalytic triad (Ser-His-Asp) that positions substrates in chiral environments favoring specific enantiomeric trajectories. Control experiments confirmed the enzyme's essential role: reactions with urea-denatured Novozym 435 or bovine serum albumin showed no product formation. The synthetic utility of this methodology was demonstrated through diversification of various 1,4-benzoxazinones and chalcones bearing electron-donating and electron-withdrawing groups, with substrate electronics significantly influencing yields. Chlorinated chalcones (enhanced Michael acceptor character) and methyl-substituted benzoxazinones (increased nucleophilicity) gave optimal results (90%), while nitro-substituted analogs showed trace product formation [1].
Structural optimization of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate derivatives increasingly employs Michael addition chemistry with acrylamide warheads to create covalent inhibitors targeting specific biological targets. This approach capitalizes on the electrophilic character of α,β-unsaturated systems to selectively modify nucleophilic residues (particularly cysteine) in enzyme binding pockets, conferring enhanced potency and prolonged target engagement [2] [4].
Activity-based protein profiling (ABPP) screening identified acrylamide-containing compound DC-TEADin1072 as a covalent inhibitor of TEAD1/3 transcription factors (biochemical IC₅₀ = 0.61 ± 0.02 μmol/L and 0.58 ± 0.12 μmol/L, respectively). Mass spectrometry confirmed covalent modification via Michael addition, with a +259.5 Da mass shift corresponding to inhibitor adduct formation. Thermal shift assays (ΔTₘ ≈ 5°C) and mutagenesis studies pinpointed Cys371 in TEAD3 and Cys359 in TEAD1 as the specific modification sites. Subsequent structural optimization yielded DC-TEAD3in03, a selective TEAD3 inhibitor (IC₅₀ = 0.16 ± 0.03 μmol/L) with 100-fold selectivity over other TEAD isoforms [2].
Table 4: Covalent Inhibitor Development Using Acrylamide Warheads
Inhibitor | Target | IC₅₀ (μmol/L) | Selectivity Index | Covalent Mechanism |
---|---|---|---|---|
DC-TEADin1072 | TEAD1/3 | 0.58-0.61 | 1-2 (TEAD2/4) | Cysteine Michael addition |
DC-TEAD3in03 | TEAD3 | 0.16 | >100 (TEAD1/2/4) | Cys371 modification |
TED-347 | Pan-TEAD | 0.73 | Non-selective | Chloromethyl ketone analog |
K-975 | YAP/TAZ-TEAD | 0.032 | Moderate | Cysteine alkylation |
Flufenamic acid | TEAD | 73 | Low | Non-covalent |
The strategic incorporation of acrylamide warheads follows stringent structure-activity relationship (SAR) principles. In TEAD inhibitor optimization, minor structural modifications—including connectivity changes, stereochemical inversions, α- or N-substitutions, and heterocyclic ring size alterations—completely abrogated activity. This sensitivity highlights the precise steric and electronic requirements for productive binding pocket engagement. Similarly, in GABA transporter inhibitors, conformational restriction of flexible ligands into defined azetidine and pyrrolidine scaffolds significantly enhanced target selectivity while maintaining potency [2] [7].
These methodologies demonstrate how Michael acceptor chemistry, when combined with rational structural design, enables the development of covalent tetrahydropyrimidine-based therapeutics with tailored selectivity profiles. The irreversible binding mode provides prolonged pharmacological effects, making this approach particularly valuable for challenging targets requiring sustained inhibition [2] [4].
Compound Name Index:
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: